5-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole
Overview
Description
5-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a chloromethyl group and a methoxyphenyl group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions usually include a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group in 5-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or DMSO.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) under high pressure.
Major Products
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dihydrotriazoles.
Scientific Research Applications
5-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it an effective inhibitor of certain enzymes. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA, leading to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxyphenyl)-1H-1,2,3-triazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(bromomethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole: Similar structure but with a bromomethyl group, which is more reactive than the chloromethyl group.
5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole: Similar structure but with a methoxy group at the para position, affecting its electronic properties.
Uniqueness
5-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole is unique due to the presence of both the chloromethyl and methoxyphenyl groups, which confer distinct reactivity and biological activity
Properties
IUPAC Name |
5-(chloromethyl)-1-(3-methoxyphenyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-15-10-4-2-3-8(5-10)14-9(6-11)7-12-13-14/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNDCZFAJCYZKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=CN=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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